molecular formula C8H13N3 B1428133 4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole CAS No. 1247682-09-2

4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole

Cat. No.: B1428133
CAS No.: 1247682-09-2
M. Wt: 151.21 g/mol
InChI Key: NXDPGCYRUPUNMK-UHFFFAOYSA-N
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Description

4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole is a chemical compound with the molecular formula C8H13N3 and a monoisotopic mass of 151.11095 Da . It features a molecular scaffold that combines a pyrazole heterocycle with a pyrrolidine ring, a structural motif of significant interest in medicinal chemistry. The pyrazole nucleus is a privileged structure in drug discovery, known for its versatile biological activities and presence in numerous therapeutic agents . This specific compound serves as a valuable building block for researchers designing and synthesizing novel bioactive molecules. Pyrazole derivatives are extensively investigated for a broad spectrum of pharmacological applications. Literature indicates that compounds containing the pyrazole core exhibit anti-inflammatory, antimicrobial, anticancer, and antidepressant activities, among others . Furthermore, the pyrrolidine ring is a common feature in pharmaceuticals that contributes to favorable pharmacokinetic properties and can be key to target engagement. The integration of these two rings into a single structure makes this compound a promising intermediate for developing new chemical entities. Its primary research value lies in its potential as a precursor or synthetic intermediate for probing biological mechanisms and creating novel ligands for various enzymes and receptors. Researchers can utilize this compound to explore structure-activity relationships (SAR) and optimize potency and selectivity for specific targets. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-1-pyrrolidin-3-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-7-4-10-11(6-7)8-2-3-9-5-8/h4,6,8-9H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDPGCYRUPUNMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247682-09-2
Record name 4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole
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Preparation Methods

Overview:

This method involves initial condensation of hydrazine derivatives with appropriate carbonyl compounds, followed by cyclization to form the pyrazole core. The process is often optimized to improve yield, purity, and environmental safety.

Step-by-step Process:

Step Description Reagents & Conditions References
a. Hydrazine Condensation React hydrazine with a suitable ketone or aldehyde to form a hydrazone intermediate. Hydrazine hydrate, aromatic or aliphatic ketones, reflux in ethanol or acetic acid ,
b. Cyclization Cyclize the hydrazone with methylating agents or via oxidative cyclization to form the pyrazole ring. Acid catalysts (e.g., acetic acid), oxidants (e.g., iodine, air) ,
c. Introduction of Pyrrolidin-3-yl Group Alkylation or nucleophilic substitution at the pyrazole N-atom with a pyrrolidin-3-yl precursor. Pyrrolidin-3-yl halides or amines, base (e.g., potassium carbonate), solvent (DMF, DMSO) ,

Research Findings:

  • The condensation reaction typically proceeds under reflux conditions, with the use of environmentally benign solvents like ethanol or acetic acid.
  • Cyclization often involves oxidative conditions to facilitate ring closure, with yields reported around 60-80%.

Multi-step Synthesis via Intermediates

Overview:

This approach employs the synthesis of key intermediates such as 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl) derivatives, followed by functionalization to incorporate the pyrrolidin-3-yl group.

Process Outline:

Step Description Reagents & Conditions References
a. Synthesis of Pyrazole Core Condensation of hydrazines with α,β-unsaturated carbonyl compounds. Hydrazine, methylated ketones, reflux in ethanol ,
b. N-alkylation with Pyrrolidin-3-yl Alkylation of the pyrazole nitrogen with pyrrolidin-3-yl halides or derivatives. Pyrrolidin-3-yl halides, base, solvent (DMF, DMSO) ,
c. Purification & Crystallization Recrystallization from suitable solvents to obtain high purity product. Ethanol, toluene, or acetonitrile ,

Research Findings:

  • The use of Lawesson's reagent or other thiation agents can facilitate cyclization and functionalization steps.
  • The process yields high purity compounds with yields typically exceeding 70%.

Advanced Synthetic Strategies

Cycloaddition Reactions:

Recent studies describe [3 + 3] cycloaddition reactions involving benzoyl isothiocyanate and pyrazolone derivatives, leading to heterocyclic systems similar to the target compound.

Protecting Group Strategies:

Protection of amino groups (e.g., tert-butyloxycarbonyl) during multi-step synthesis ensures selective reactions and high yields, as demonstrated in patent CN103275010A.

Use of Environmentally Friendly Reagents:

  • Lawesson’s reagent, Davy’s reagent, and other less toxic reagents are preferred over phosphorus oxychloride or tetraphosphorus decasulfide.
  • Solvent choices include ethanol, tetrahydrofuran, and acetic acid, favoring green chemistry principles.

Summary of Key Data

Parameter Details References
Starting Materials Hydrazines, ketones, pyrrolidin-3-yl derivatives ,
Reaction Conditions Reflux, oxidative cyclization, alkylation, purification via recrystallization ,,
Yields Typically 60-85% depending on the step ,,
Environmental Considerations Use of less toxic reagents, green solvents, minimal waste ,

Concluding Remarks

The synthesis of 4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole predominantly relies on classical condensation reactions to form the pyrazole core, followed by nucleophilic substitution or alkylation to introduce the pyrrolidin-3-yl group. Innovations in reagents, such as Lawesson’s reagent, and environmentally friendly solvents have enhanced the safety and scalability of these methods. Multi-step synthetic routes involving intermediates like 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl) derivatives are also prevalent, offering high yields and purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(pyrrolidin-3-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Pharmacological Research

4-Methyl-1-(pyrrolidin-3-yl)-1H-pyrazole has shown potential in several pharmacological applications:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrazole compounds exhibit antimicrobial properties. Research has suggested that this compound may possess similar activities, warranting further investigation into its efficacy against various pathogens.
  • Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects. It may interact with specific biological targets involved in inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Drug Discovery

The compound is being explored as a lead structure in drug discovery due to its unique properties:

  • Targeted Therapy : Its ability to bind to specific receptors can be exploited in designing targeted therapies for diseases such as cancer and autoimmune disorders. Research is ongoing to elucidate its binding affinities and mechanisms of action .

Chemical Biology

In chemical biology, this compound serves as a building block for synthesizing more complex molecules:

  • Synthesis of Derivatives : The compound can undergo various chemical reactions, including nucleophilic substitutions and cyclizations, allowing for the creation of novel derivatives with enhanced biological activities.

Comparison with Related Compounds

Compound NameStructure FeaturesUnique Aspects
This compoundMethyl substitution at the 4-positionPotential for diverse biological activities
4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazoleBromine substitution instead of methylHigher reactivity, potential for different interactions
5-Fluoro-1-(pyrrolidin-3-yl)-1H-pyrazoleFluorine substitution at the 5-positionAltered electronic properties affecting reactivity

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory effects of pyrazole derivatives highlighted that compounds similar to this compound could inhibit pro-inflammatory cytokines in vitro. This study supports the hypothesis that this compound may have therapeutic value in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyrrolidine Substitutions

1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride (CAS: 1242339-08-7)
  • Molecular Formula : C₇H₁₁N₃·2HCl
  • Key Differences : Lacks the methyl group at position 4 of the pyrazole; exists as a dihydrochloride salt.
  • This compound is typically in stock, indicating broader commercial use .
5-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole (CAS: 1477718-07-2)
  • Molecular Formula: Not explicitly stated, but likely C₁₁H₁₉N₃ (estimated molecular weight: ~193.29 g/mol).
  • Key Differences : Contains a 4-ethyl-4-methylpyrrolidine substituent and a methyl group at position 1 of the pyrazole.
  • Implications : The ethyl and methyl groups on the pyrrolidine increase hydrophobicity, which may enhance membrane permeability in biological systems .
(S)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride (CAS: 2828444-29-5)
  • Molecular Formula : C₇H₁₁ClIN₃
  • Key Differences : Substituted with an iodine atom at position 4 and exists as a hydrochloride salt.

Analogs with Heterocyclic or Functional Group Variations

4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine (CAS: 1499331-74-6)
  • Molecular Formula : C₁₀H₁₃N₃S
  • Key Differences : Replaces pyrrolidine with a (5-methylthiophen-3-yl)methyl group; includes an amine at position 3.
  • Implications : The thiophene moiety introduces aromaticity and sulfur-based electronic effects, which could modulate binding affinity in enzyme inhibition studies .
5-Chloro-1,3-dimethyl-4-(pyrrolidin-3-yl)-1H-pyrazole (CAS: 2228756-43-0)
  • Molecular Formula : C₉H₁₄ClN₃
  • Key Differences : Chlorine substitution at position 5 and methyl groups at positions 1 and 3.

Analogs with Extended Substituents

4-Methyl-1-{[1-(2,4,6-trimethylbenzoyl)azetidin-3-yl]methyl}-1H-pyrazole (CAS: 2549037-35-4)
  • Molecular Formula : C₁₈H₂₃N₃O
  • Key Differences : Incorporates a 2,4,6-trimethylbenzoyl-azetidine group.
  • Implications : The bulky benzoyl group may enhance selectivity for hydrophobic binding pockets in protein targets, though it increases molecular weight (297.39 g/mol) .

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence IDs
4-Methyl-1-(pyrrolidin-3-yl)-1H-pyrazole 1247682-09-2 C₈H₁₃N₃ 151.21 Methyl (C4), pyrrolidine (N1)
1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride 1242339-08-7 C₇H₁₁N₃·2HCl ~210.09 No methyl, dihydrochloride salt
5-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole 1477718-07-2 C₁₁H₁₉N₃ ~193.29 Ethyl/methyl-pyrrolidine, methyl (C1)
(S)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride 2828444-29-5 C₇H₁₁ClIN₃ 299.54 Iodine (C4), hydrochloride salt
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine 1499331-74-6 C₁₀H₁₃N₃S 207.29 Thiophene-methyl, amine (C3)
5-Chloro-1,3-dimethyl-4-(pyrrolidin-3-yl)-1H-pyrazole 2228756-43-0 C₉H₁₄ClN₃ 199.68 Chlorine (C5), dimethyl (C1/C3)

Key Research Findings and Implications

Halogenation (e.g., iodine in CAS 2828444-29-5) introduces opportunities for radiopharmaceutical applications or catalytic cross-coupling .

Solubility and Bioavailability :

  • Dihydrochloride salts (e.g., CAS 1242339-08-7) improve aqueous solubility, critical for drug formulation .

Structural Complexity :

  • Bulky substituents (e.g., benzoyl-azetidine in CAS 2549037-35-4) may reduce metabolic clearance but increase synthetic complexity .

Biological Activity

4-Methyl-1-(pyrrolidin-3-yl)-1H-pyrazole is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. The pyrazole ring structure is known for its versatility in medicinal chemistry, exhibiting a range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C7H12N4C_7H_{12}N_4. The compound features a methyl group at the 4-position of the pyrazole ring and a pyrrolidine substituent at the 1-position. This structural configuration is believed to contribute to its unique biological properties.

Anti-inflammatory Activity

Research has shown that pyrazole derivatives can exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to this compound have demonstrated substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A study indicated that certain pyrazole derivatives achieved up to 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

CompoundIC50 (µM)Inhibitory Activity
This compoundTBDTBD
Dexamethasone176% TNF-α Inhibition
Pyrazole Derivative A1085% IL-6 Inhibition

Antimicrobial Properties

The antimicrobial potential of pyrazole derivatives has been widely documented. Studies have reported that certain compounds exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related pyrazole compounds were found to be as low as 25 µM against MRSA .

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. A series of pyrazole derivatives were evaluated against solid tumor cell lines, revealing IC50 values in the range of 9.8–41.6 µM for similar compounds . Molecular docking studies have indicated potential interactions with target proteins involved in cancer progression.

Case Studies

Several case studies have highlighted the biological activity of pyrazole derivatives:

  • Study on Anti-inflammatory Effects :
    • Researchers synthesized a series of pyrazole derivatives and tested their effects on carrageenan-induced edema in mice. The results indicated significant anti-inflammatory activity comparable to indomethacin .
  • Antimicrobial Efficacy :
    • A study reported the synthesis of new pyrazole derivatives with promising antibacterial activity against various strains, including E. coli and Bacillus subtilis. The most active compound exhibited an MIC value significantly lower than standard antibiotics .
  • Anticancer Evaluation :
    • In vitro studies demonstrated that certain pyrazole compounds reduced viability in lung cancer cell lines (A549) significantly, suggesting their potential as anticancer agents .

Q & A

Q. What are the optimized synthetic routes for 4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves multi-step procedures, such as cyclocondensation of hydrazine derivatives with β-keto esters or ketones, followed by functionalization of the pyrrolidine ring. Key steps include:
  • Reagent Optimization : Use copper sulfate (CuSO₄) and sodium ascorbate in THF/water (1:1) to catalyze click chemistry for triazole-pyrazole hybrid formation, achieving ~60% yield after column chromatography .
  • Temperature Control : Maintain reactions at 50°C for 16 hours to balance reaction progress and side-product formation .
  • Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients to isolate the target compound from nitro or trifluoromethyl byproducts .

Q. How can structural characterization of this compound be systematically performed?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR Analysis : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positions (e.g., methyl at C4, pyrrolidinyl at N1) and assess ring proton coupling patterns .
  • X-ray Crystallography : Resolve crystal structures to verify stereochemistry and hydrogen-bonding interactions, as demonstrated for analogs like 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole .
  • Mass Spectrometry : Validate molecular weight and fragmentation patterns via high-resolution ESI-MS .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer : Prioritize receptor-binding and enzyme-inhibition assays:
  • CRF-1 Receptor Antagonism : Use corticotropin-releasing factor (CRF-1) receptor models, inspired by structurally related pyrazolo-pyridines .
  • Kinase Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the pyrrolidinyl group in biological activity?

  • Methodological Answer : Design analogs with systematic substitutions:
  • Pyrrolidine Modifications : Replace pyrrolidinyl with piperidinyl or morpholinyl groups to evaluate steric/electronic effects on receptor binding .
  • Methyl Group Variations : Compare 4-methyl vs. 3-methyl or trifluoromethyl analogs to determine hydrophobicity impacts on membrane permeability .
  • Activity Mapping : Use IC₅₀ data from kinase assays to correlate substituent electronegativity with inhibition potency .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer : Integrate docking and dynamics simulations:
  • Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to model binding poses in CRF-1 or carbonic anhydrase IX active sites .
  • MD Simulations : Perform 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .
  • Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and validate against experimental IC₅₀ values .

Q. How can contradictory data on biological activity across studies be resolved?

  • Methodological Answer : Address discrepancies through:
  • Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 for CRF-1) and buffer conditions .
  • Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
  • Orthogonal Validation : Confirm receptor binding via SPR (surface plasmon resonance) if fluorescence-based assays yield inconsistent results .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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